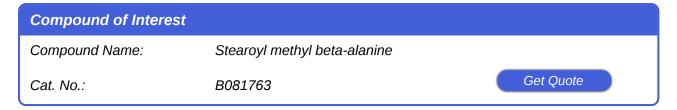


Application of Stearoyl Methyl β-Alanine in Nanoparticle Formulation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of stearoyl methyl β-alanine and structurally similar N-acyl amino acids in the formulation of nanoparticles for drug delivery. The information is compiled from recent studies and is intended to guide researchers in the synthesis, characterization, and application of these promising biomaterials.

Application Notes

N-acylated amino acids, such as stearoyl methyl β -alanine, are amphiphilic molecules that can self-assemble into various nanostructures, including nanoparticles, in aqueous solutions. The stearoyl group provides a hydrophobic tail, while the amino acid head group is hydrophilic. This amphiphilicity drives the formation of core-shell structures where the hydrophobic stearoyl chains form the core, capable of encapsulating lipophilic drugs, and the hydrophilic amino acid moieties form the shell, interfacing with the aqueous environment.

These nanoparticles offer several advantages for drug delivery:

 Biocompatibility and Biodegradability: Being derived from naturally occurring fatty acids and amino acids, these materials are generally considered biocompatible and are expected to be biodegradable.



- Drug Encapsulation: The hydrophobic core of the nanoparticles serves as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.
- Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands, such as folic acid, to facilitate selective delivery to specific cells or tissues, like cancer cells that overexpress the folate receptor.[1]
- Theranostic Applications: These nanoparticles can be engineered to carry both therapeutic agents and imaging probes, allowing for simultaneous treatment and monitoring.[1]

A structurally related compound, N-stearoyl-L-alanine methyl ester (SAM), has been shown to form organogels for in situ drug delivery implants, highlighting the versatility of this class of molecules.[2] Furthermore, stearoyl-modified drugs like stearoyl gemcitabine have been successfully formulated into nanoparticles to overcome drug resistance in cancer cells.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on nanoparticles formulated with stearoyl-modified compounds.

Nanoparticl e Formulation	Mean Diameter (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Drug/Dye Encapsulat ed	Reference
Stearoyl Gemcitabine Nanoparticles (GemC18- NPs)	191 ± 5	0.24 ± 0.08	-31 ± 0.9	Gemcitabine	[3]
Poly(N- butylated β- alanine) Nanoparticles	Not Specified	Not Specified	Not Specified	Taxol, Dil dye	[1]

Experimental Protocols



Protocol 1: Synthesis of N-Stearoyl-β-alanine

This protocol is adapted from the general principles of N-alkylation of β -alanine and standard acylation reactions.

Materials:

- β-Alanine
- Stearoyl chloride
- Sodium hydroxide (NaOH)
- Dioxane
- Hydrochloric acid (HCl)
- · Distilled water
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- Dissolve β-alanine in an aqueous solution of NaOH (e.g., 1 M) in a round-bottom flask.
- In a separate beaker, dissolve stearoyl chloride in dioxane.
- Cool the β-alanine solution in an ice bath.
- Slowly add the stearoyl chloride solution to the β-alanine solution dropwise while stirring vigorously.
- Maintain the reaction mixture at a low temperature and continue stirring for several hours to allow the reaction to complete.
- After the reaction, acidify the mixture with HCl to precipitate the N-stearoyl-β-alanine.



- Filter the precipitate, wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.
- · Dry the product under vacuum.
- The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Preparation of Stearoyl Methyl β-Alanine Nanoparticles for Drug Encapsulation

This protocol is a generalized procedure based on the self-assembly of amphiphilic molecules and methods described for similar compounds.[3]

Materials:

- N-Stearoyl-β-alanine methyl ester
- Soy lecithin[3]
- Glycerol monostearate[3]
- Tween 20[3]
- Hydrophobic drug (e.g., Paclitaxel, Gemcitabine)
- De-ionized, filtered water (0.22 μm)[3]
- · Hot plate with magnetic stirrer
- Water-bath sonicator[3]

Procedure:

- Weigh the desired amounts of N-stearoyl-β-alanine methyl ester, soy lecithin, glycerol monostearate, and the hydrophobic drug and place them in a glass vial.[3]
- Add a specific volume of de-ionized water to the mixture.[3]



- Heat the mixture on a hot plate to 70–75 °C while stirring to form a homogenous slurry.
- Use a water-bath sonicator intermittently to aid in the dispersion and formation of a uniform mixture.[3]
- Once a homogenous slurry is formed, add Tween 20 in a stepwise manner to a final concentration of 1% (v/v) while continuing to stir.[3]
- Allow the solution to cool down to room temperature while stirring. During this process, the amphiphilic molecules will self-assemble into nanoparticles, encapsulating the drug.
- The resulting nanoparticle suspension can be stored at 4 °C for further characterization.

Protocol 3: Characterization of Nanoparticles

- 1. Size and Zeta Potential Analysis:
- Dilute the nanoparticle suspension with de-ionized water.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
- 2. Drug and Dye Encapsulation Efficiency:

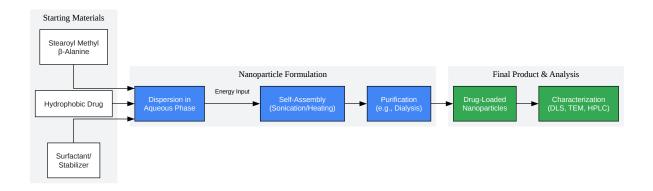
This protocol is based on the method described for Taxol and Dil dye encapsulation.[1]

- Digest the nanoparticles in slightly acidic de-ionized water (pH 6.0-6.5) to release the encapsulated cargo.[1]
- Remove any residual acid by applying a nitrogen flow overnight.
- Quantify the amount of encapsulated drug (e.g., Taxol) using High-Performance Liquid
 Chromatography (HPLC) at the appropriate detection wavelength (e.g., 227 nm for Taxol).[1]
- Quantify the amount of encapsulated dye (e.g., Dil) using a standard UV/Vis spectrophotometer at its maximum absorbance wavelength (e.g., 553 nm for Dil).[1]



• The encapsulation efficiency (EE%) can be calculated using the following formula: EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

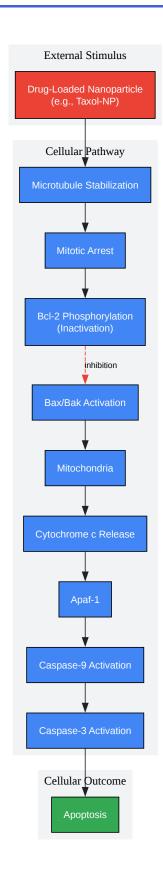
Visualizations



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Caption: Workflow for the formulation of drug-loaded nanoparticles.





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Caption: Simplified apoptosis pathway induced by a microtubule-stabilizing drug.



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